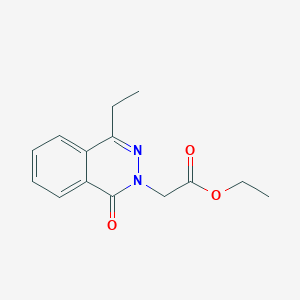

Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate

Description

Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate is a chemical compound that belongs to the class of phthalazinone derivatives

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

ethyl 2-(4-ethyl-1-oxophthalazin-2-yl)acetate |

InChI |

InChI=1S/C14H16N2O3/c1-3-12-10-7-5-6-8-11(10)14(18)16(15-12)9-13(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

VPPZXCXXJUPMQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=O)C2=CC=CC=C21)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate typically involves the condensation of an appropriate phthalic anhydride derivative with an ethyl-substituted hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The resulting intermediate is then esterified using ethyl chloroacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazinone derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate can be synthesized through several methods, typically involving the reaction of phthalazine derivatives with acetic anhydride or acetyl chloride under basic conditions. The resulting compound features a phthalazine moiety, which is known for its stability and reactivity in various chemical environments.

Biological Activities

The biological activities of this compound are attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that it exhibits significant antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate potent antimicrobial effects against various bacterial strains. For example, compounds derived from similar structures have shown minimum inhibitory concentrations (MICs) against Bacillus subtilis and Aspergillus niger in studies focusing on their potential as oral agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting that modifications to the phthalazine structure can enhance its potency against specific types of cancer .

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in several therapeutic areas:

a. Drug Development

The unique properties of this compound make it a candidate for further development into pharmaceuticals targeting infectious diseases and cancer. Its ability to inhibit key enzymes involved in disease processes positions it well for therapeutic use.

b. Anti-inflammatory Agents

Research into related compounds has shown that they possess anti-inflammatory properties, which could be harnessed in the development of new treatments for inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Case Study: Antimicrobial Evaluation

A study published in Chemistry & Biology Interface reported on the synthesis of novel derivatives from ethyl 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetate, which displayed significant antimicrobial activity against both bacterial and fungal strains . The results indicated that structural modifications could enhance efficacy.

Case Study: Anticancer Activity

In another study focusing on phthalazine derivatives, compounds similar to this compound were evaluated for their anticancer properties. The results showed promising activity against various cancer cell lines, highlighting the potential for these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate would depend on its specific biological target. Generally, phthalazinone derivatives can interact with various enzymes, receptors, or cellular pathways, leading to their observed biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Phthalazinone: The parent compound with a similar core structure.

Phthalic Anhydride Derivatives: Compounds with related chemical backbones.

Ethyl Esters: Compounds with similar ester functional groups.

Uniqueness

Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, along with an ethyl acetate functional group. The compound can be synthesized through various methods, including the reaction of phthalazine derivatives with acetic anhydride or acetyl chloride under basic conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of phthalazine compounds have shown significant inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM .

Anticancer Activity

The anticancer properties of this compound have been extensively researched. This compound has been found to inhibit cancer cell proliferation in several cancer types, particularly breast cancer. In vitro studies revealed that certain derivatives exhibited potent cytotoxicity against HCT-116 cells by acting as vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors, leading to apoptosis in cancer cells . The IC50 values for some derivatives were reported as low as 0.57 μM, indicating strong anticancer potential compared to standard treatments like Erlotinib .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit key enzymes or receptors involved in disease pathways:

- Enzyme Inhibition : The compound can inhibit isocitrate lyase in Mycobacterium tuberculosis, which is crucial for bacterial survival during infection .

- Receptor Interaction : By targeting VEGFR2, it disrupts angiogenesis and tumor growth, making it a viable candidate for targeted cancer therapies .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.